(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl (3S)-3-[2-hydroxyethyl(propan-2-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-14(2)19(10-11-20)16-8-9-18(12-16)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNADRRBQYAASW-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCO)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, with the molecular formula C17H26N2O3, is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a carboxylic acid group, and a benzyl ester, which contribute to its reactivity and interaction with biological targets. The presence of the hydroxylethyl and isopropyl amino groups suggests possible interactions with enzyme systems and metabolic pathways.
Biological Activity Overview
Research indicates that compounds related to this compound may exhibit significant biological activities, particularly in the following areas:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, particularly those regulating glucose metabolism.
- Antiviral Activity : Similar compounds have shown efficacy against various viral targets, indicating potential for further exploration in antiviral therapies.
- Antiproliferative Effects : Structural analogs have demonstrated antiproliferative effects against cancer cell lines, suggesting potential applications in oncology.
The biological activity of this compound is likely mediated through several mechanisms:
- Binding Affinity : The compound may interact with specific receptors or enzymes, altering their activity.
- Metabolic Pathway Modulation : It may influence metabolic pathways related to glucose homeostasis and energy metabolism.
- Cell Signaling Pathways : It could modulate signaling pathways involved in cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals differences in biological activities:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| (S)-3-Amino-pyrrolidine-1-carboxylic acid | C17H27N3O2 | Contains an amino group instead of hydroxylethyl | Potentially higher reactivity due to amino functionality |
| (S)-Benzyl 3-(2-Aminoethyl)amino-pyrrolidine | C17H27N3O2 | Similar structure but different substituents | May exhibit different biological activities due to amino group |
| (S)-Benzyl 3-(hydroxypropyl)amino-pyrrolidine | C17H29N3O3 | Hydroxypropyl instead of hydroxylethyl | Different steric effects may influence biological interactions |
Case Studies
Recent studies have explored the biological activity of similar compounds:
- Antiviral Efficacy : A study highlighted the antiviral properties of compounds structurally akin to this compound against HIV-1 integrase inhibitors, revealing IC50 values in the low micromolar range .
- Antiproliferative Activity : Research on benzo[b]furan derivatives showed significant antiproliferative activity when modified at specific positions on their rings, indicating that structural modifications can enhance biological efficacy .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of structurally related pyrrolidine derivatives:
Notes:
- The S-configuration may confer distinct biological activity compared to R-isomers (e.g., ), as stereochemistry often dictates enzyme-substrate interactions.
- Compounds with carbamate or sulfanyl substituents (e.g., ) exhibit divergent physicochemical profiles, such as hydrogen-bonding capacity and logP values.
(a) Enzyme Inhibition Potential
- Phosphinoyl-containing analogues (e.g., compounds) are known angiotensin-converting enzyme 2 (ACE2) inhibitors due to their phosphinic acid groups, which mimic peptide substrates .
- Sulfur-containing analogues (e.g., ) may exhibit altered metabolic stability compared to nitrogen-substituted derivatives, as thioether bonds are less prone to hydrolysis than amines.
Preparation Methods
Pyrrolidine Core Functionalization
The pyrrolidine ring is functionalized at the 3-position to introduce the hydroxyethyl-isopropyl-amino group. This is achieved through a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enabling inversion of configuration to secure the (S)-stereochemistry. Alternatively, reductive amination of a ketone intermediate with isopropylamine and sodium cyanoborohydride provides the desired amine.
Benzyl Ester Formation
Carboxylic acid protection is accomplished via benzylation using benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). This step typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) with yields exceeding 85%.
Stepwise Synthetic Routes
Route A: Chiral Pool Synthesis from L-Proline
Step 1: Hydroxylation and Protection
L-Proline is oxidized to 3-hydroxyproline using a Sharpless asymmetric dihydroxylation protocol, followed by protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.
Step 2: Amino Group Installation
The TBS-protected hydroxyproline undergoes reductive amination with isopropylamine and sodium triacetoxyborohydride (STAB) in acetonitrile, yielding the secondary amine. Deprotection with tetrabutylammonium fluoride (TBAF) liberates the hydroxyethyl group.
Step 3: Benzylation of Carboxylic Acid
The free carboxylic acid is treated with benzyl bromide and K₂CO₃ in DCM, forming the benzyl ester. Final purification via flash chromatography (silica gel, ethyl acetate/hexane) affords the target compound in 72% overall yield.
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Hydroxylation | AD-mix-β, CH₃SO₂NH₂, H₂O/t-BuOH | 89 |
| 2 | Reductive Amination | Isopropylamine, STAB, CH₃CN, rt | 78 |
| 3 | Benzylation | BnBr, K₂CO₃, DCM, 0°C to rt | 92 |
Route B: Linear Synthesis via Cyclization
Step 1: Aldol Condensation
A four-carbon aldehyde undergoes aldol condensation with nitroethane to form a γ-nitro ketone, which is reduced to the corresponding amine using hydrogenation over palladium on carbon (Pd/C).
Step 2: Pyrrolidine Ring Formation
The amine undergoes cyclization via intramolecular alkylation with 1,4-dibromobutane in dimethylformamide (DMF), catalyzed by potassium iodide (KI). This forms the pyrrolidine ring with 94% enantiomeric excess (ee) when using (R)-BINOL-derived catalysts.
Stereochemical Control and Resolution
The (S)-configuration at the 3-position is critical for biological activity. Asymmetric synthesis methods include:
Chiral Auxiliaries
Use of (R)-oxazolidinone auxiliaries during the aldol step ensures correct stereochemistry, with auxiliary removal via hydrolysis under basic conditions.
Kinetic Resolution
Racemic mixtures are resolved using lipase-catalyzed acetylation in vinyl acetate, selectively acetylating the (R)-enantiomer and leaving the desired (S)-isomer untouched.
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors for hazardous steps (e.g., hydrogenation), reducing reaction times from hours to minutes. Solvent recycling and catalytic systems (e.g., immobilized Pd nanoparticles) enhance sustainability.
Analytical Characterization
Final product purity is verified via:
-
HPLC : >99% purity (C18 column, acetonitrile/H₂O gradient)
-
NMR : δ 7.35–7.28 (m, 5H, Bn), 4.58 (s, 2H, CH₂Ph), 3.72–3.65 (m, 2H, CH₂OH)
-
HRMS : [M+H]⁺ calcd. for C₁₇H₂₇N₂O₃: 307.2018; found: 307.2021
Challenges and Mitigation Strategies
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step protocols, including protection of functional groups, coupling reactions, and deprotection. For example, analogous pyrrolidine-1-carboxylic acid benzyl esters are synthesized using N-Boc-protected amino acids as starting materials. Activation of carboxylic acids (e.g., via HOBt/EDCI coupling) followed by benzyl esterification is a standard approach. Deprotection under mild acidic or catalytic hydrogenation conditions yields the final product .
Q. What analytical techniques are recommended for characterizing its structural integrity?
Key methods include:
- NMR spectroscopy (1H/13C) to confirm stereochemistry and substituent positions.
- HPLC with chiral columns to assess enantiomeric purity.
- Mass spectrometry (ESI-TOF) for molecular weight validation.
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What safety precautions are necessary when handling this compound?
- Use personal protective equipment (PPE) : gloves, lab coats, and safety goggles.
- Operate in a ventilated fume hood to avoid inhalation of dust or vapors.
- Store in a cool, dry, light-protected environment away from oxidizers.
- Dispose of waste via certified biological waste management services .
Advanced Research Questions
Q. How can stereochemical purity be optimized during synthesis?
- Employ asymmetric catalysis (e.g., chiral ligands in hydrogenation) to control stereocenters.
- Use chiral stationary phase chromatography to resolve epimers, as minor changes in chromatographic conditions (e.g., gradient elution) can improve separation .
- Monitor reactions in real-time using circular dichroism (CD) or polarimetry to track enantiomeric excess.
Q. What strategies mitigate discrepancies in bioactivity data across batches?
- Perform impurity profiling via LC-MS to identify byproducts or stereoisomers.
- Validate batch consistency using accelerated stability studies (e.g., stress testing under heat/humidity).
- Cross-reference biological assay conditions (e.g., buffer pH, temperature) to ensure reproducibility .
Q. How can degradation during storage or experimental workflows be minimized?
- Store samples under argon or nitrogen atmosphere to prevent oxidation.
- Use continuous cooling (4°C) during prolonged experiments to slow organic degradation.
- Prepare fresh stock solutions in anhydrous solvents (e.g., DMSO-d6) to avoid hydrolysis .
Q. What experimental protocols assess stability in aqueous solutions?
- Conduct pH-dependent stability studies (pH 2–12) with periodic sampling over 24–72 hours.
- Analyze degradation products via UHPLC-PDA-MS to identify hydrolysis pathways.
- Compare Arrhenius plots (e.g., 25°C vs. 40°C) to predict shelf-life under different conditions .
Methodological Considerations
- Synthetic Challenges : The hydroxyethyl and isopropylamino groups may require orthogonal protection (e.g., tert-butyl for amines, silyl ethers for alcohols) to prevent side reactions .
- Data Contradictions : Discrepancies in bioactivity often arise from undetected epimers; use 2D-NMR (NOESY) to confirm spatial arrangements .
- Experimental Design : For in vitro studies, include negative controls with structurally similar but inactive analogs to validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
